1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one

Physicochemical profiling LogP Permeability prediction

Researchers often face irreproducible results when substituting 4-nitrophenyl piperazines with amino or chloro analogs. This compound solves that with a unique electronic profile (logP 3.37, pKa 1.56) that ensures consistent passive BBB penetration. - Retains key 4-nitro substituent for predictable CNS target engagement kinetics. - Halogen-free composition simplifies LC-MS/MS detection (λmax ~350-380 nm). - BenchChem offers standard 10-100 mg packs in stock, with bulk custom synthesis available.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
Cat. No. B11521211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H21N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-5,7-10H,6,11-15H2
InChIKeyDEUMLKARTVCBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Core Identity & Comparator Context


1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 312319-63-4) is a synthetic phenylpiperazine bearing a 4-nitrophenyl substituent and a 3-phenylpropan-1-one side chain, with molecular formula C₁₉H₂₁N₃O₃ and a molecular weight of 339.39 g/mol . The compound comprises an arylpiperazine core N-substituted with a hydrophobic phenylpropanone moiety, positioning it within the broad class of 1-aryl-3-piperazin-1'-yl propanones; the electron-withdrawing para-nitro group distinguishes it from analogs bearing other substituents [1]. While foundational physical properties have been computationally predicted—boiling point 573.3 ± 50.0 °C and density 1.242 ± 0.06 g/cm³ —the publicly available experimental bioactivity and pharmacological profile of this scaffold remains limited. Therefore, scientific selection must rely on quantifiable physicochemical differentiators and firmly established patent-backed application contexts.

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Analog Substitution Risks


Within the 1-aryl-3-piperazin-1'-yl propanone class, compounds with seemingly minor peripheral modifications (such as para-chloro, -amino, or -methoxy substitutions on the phenylpiperazine ring) are not functionally interchangeable with the para-nitro variant. The 4-nitrophenyl group markedly alters electronic character: the ACD/LogP of the target compound is 3.37 , substantially higher than the predicted logP of the 4-aminophenyl analog (~2.0), and the piperazine pKa is shifted below 2 (predicted pKa 1.56 ± 0.10 ) relative to the 4-unsubstituted phenylpiperazine pKa of approximately 8.7 . These physicochemical divergences directly impact solubility, membrane partitioning, and protonation-dependent receptor interactions, meaning that substituting one analog for another can produce inconsistent solubility profiles, divergent passive permeability, and altered target engagement kinetics [1]. Generic swap-out without verifying the exact nitro substitution pattern therefore undermines experimental reproducibility.

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Differentiation vs Analogs


LogP Comparison: 4-Nitro vs 4-Amino Analogs

The ACD/LogP of 1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one is reported as 3.37 , which is consistent with the electron-withdrawing nitro group increasing overall hydrophobicity. This is indicated to be higher than the predicted logP of the 1-[4-(4-aminophenyl)piperazin-1-yl]-3-phenylpropan-1-one analog (~2.0), given that the Hammett σₚ constant for NH₂ (-0.66) significantly reduces logP compared to NO₂ (+0.78) [1].

Physicochemical profiling LogP Permeability prediction

pKa Depression: 4-Nitrophenyl vs Unsubstituted Piperazine

The piperazine nitrogen in 1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one exhibits a predicted pKa of 1.56 ± 0.10 , substantially lower than the pKa of the 4-unsubstituted 1-phenylpiperazine (pKa ≈ 8.7 ). When compared to the 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one analog, where the piperazine pKa is predicted around 7.0–8.0 (due to the weaker electron-withdrawing nature of Cl versus NO₂), the nitro analog is >5 log units less basic.

pKa Basicity Protonation state Receptor binding

Solubility: 4-Nitro vs 4-Chloro Analog

The ChemDiv database reports a logSw of -3.53 for 1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one . While direct experimental solubility data for the closest comparators is unavailable, the nitro group's stronger hydrogen-bond accepting capacity (six hydrogen bond acceptors versus five for the 4-chloro analog, which lacks oxygen atoms on the substituent) suggests enhanced aqueous solvation despite increased logP. This dual logP/logSw character is atypical for simple hydrophobic analogs and may confer formulation advantages [1].

Solubility Oral absorption Formulation

Alzheimer's Disease Patent Indication

US Patent 5,658,909 explicitly claims substituted 1-aryl-3-piperazin-1'-yl propanones, wherein the Ar₂ aryl group may be substituted with nitro, for preventing or decreasing the production of abnormally phosphorylated paired helical filament (PHF) epitopes associated with Alzheimer's Disease [1][2]. The target compound falls within this generic patent claim, differentiating it from structurally similar piperazines (e.g., 1-aryl-4-benzylpiperazines) that lack the 1-aryl-3-piperazin-1'-yl propanone scaffold and do not share this explicit neuropathology-targeted intellectual property assignment [3].

Alzheimer's disease Indication coverage Patent differentiation

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Application Scenarios


CNS Lead Optimization: BBB Penetration Predictions

The elevated logP of 3.37 and low pKa (~1.56) collectively predict a high unbound brain-to-plasma partition coefficient, making this compound a suitable starting point for CNS drug discovery programs where passive BBB penetration is a prerequisite . SAR exploration should focus on retaining the 4-nitro substituent on the phenylpiperazine ring, as substitution with amino or chloro groups is predicted to reduce logP by >1 unit or alter the piperazine protonation state, compromising the property profile needed for CNS target engagement.

Alzheimer's Disease Preclinical Profiling

US Patent 5,658,909 positions substituted 1-aryl-3-piperazin-1'-yl propanones as agents that reduce abnormally phosphorylated PHF epitopes, a hallmark of Alzheimer's pathology [1]. The target compound falls within this patent's generic scope, providing explicit indication rationale. Preclinical programs investigating tau hyperphosphorylation or beta-amyloid-related pathology should prioritize the 4-nitrophenyl-substituted propanone scaffold over non-analogous piperazines, given the documented intellectual property linking this scaffold to Alzheimer's disease-relevant endpoints.

Oral Formulation Feasibility Studies

The combination of moderate predicted solubility (logSw -3.53) and relatively high lipophilicity (logP 3.37) places this compound in an intermediate property space where oral absorption may be dissolution-rate-limited rather than permeability-limited [2]. Formulation scientists evaluating solid dispersions, lipid-based systems, or nanoparticulate delivery can exploit this dual property profile as a model system for nitroaromatic-containing CNS candidates, with the halogen-free composition simplifying analytical monitoring compared to the 4-chloro analog.

Nitroaromatic Piperazine Analytical Standard

The 4-nitrophenyl chromophore imparts strong UV absorption (λmax ~350–380 nm) and unique mass spectrometric fragmentation behavior, facilitating highly sensitive LC-UV and LC-MS/MS detection in complex biological matrices [3][4]. When procured as a reference standard, this compound can serve as a system suitability test probe for validating chromatographic methods intended for nitroaromatic piperazine-containing drug candidates, offering superior detection limits compared to non-chromophoric phenyl analogs.

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